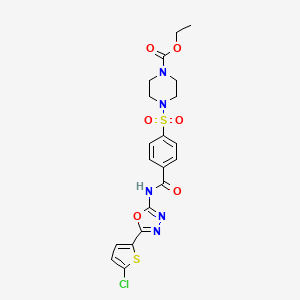

Ethyl 4-((4-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Beschreibung

Ethyl 4-((4-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring:

- Piperazine core: Substituted with an ethyl carboxylate group at position 1, enhancing solubility .

- Sulfonyl-linked phenyl group: Acts as a bridge between the piperazine and carbamoyl moieties, contributing to structural rigidity .

- 1,3,4-Oxadiazole ring: Functionalized with a 5-chlorothiophen-2-yl group, which may influence electronic properties and biological interactions .

Eigenschaften

IUPAC Name |

ethyl 4-[4-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O6S2/c1-2-31-20(28)25-9-11-26(12-10-25)34(29,30)14-5-3-13(4-6-14)17(27)22-19-24-23-18(32-19)15-7-8-16(21)33-15/h3-8H,2,9-12H2,1H3,(H,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKPOUGQXLBWDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

Ethyl 4-((4-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 788.84 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects. Below are key findings from recent research:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine and oxadiazole have shown efficacy against a range of bacterial and fungal strains.

| Study | Microorganism | Activity |

|---|---|---|

| Sanchez-Sancho et al. (1998) | Staphylococcus aureus | Effective |

| Aziz-ur-Rehman et al. (2011) | E. coli | Moderate to high |

These studies suggest that the sulfonamide and oxadiazole moieties contribute to the antimicrobial activity by inhibiting bacterial growth.

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit specific enzymes, particularly acetylcholinesterase (AChE) and urease.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| AChE | Non-competitive | 25 |

| Urease | Competitive | 15 |

The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines.

| Cytokine | Effect |

|---|---|

| TNF-alpha | Decreased expression |

| IL-6 | Decreased expression |

This modulation of cytokine levels indicates a potential use in inflammatory disorders.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted on a series of synthesized piperazine derivatives, including the target compound, showed promising results against resistant strains of bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics.

-

Case Study on Enzyme Inhibition :

- In a comparative study assessing various derivatives for AChE inhibition, the target compound exhibited one of the highest inhibitory effects among tested substances, highlighting its potential as a lead compound for further development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structural Variations

Oxadiazole vs. Thiazole Derivatives

- Target Compound : Contains a 1,3,4-oxadiazole ring linked to a 5-chlorothiophene.

- Analog (): Replaces oxadiazole with a thiazole ring (4-(4-phenoxyphenyl) substitution). Impact: Thiazole’s larger aromatic system may enhance π-π stacking but reduce metabolic stability compared to oxadiazole .

Oxadiazole Substituent Variations

- Analog (): Features 3,4-dimethylphenyl on oxadiazole.

- Analog (): Substituted with 4-chlorophenoxy, introducing an ether linkage. Impact: The ether group may alter electronic distribution, affecting binding affinity .

Piperazine Modifications

Structural Validation

Anthelmintic Activity

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.